3-cinnamyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-cinnamyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of mesoionic purinone analogs, closely related to the compound , involves creating compounds with significant chemical properties, such as undergoing hydrolytic ring-opening reactions. This synthesis pathway indicates the compound's potential versatility in chemical reactions and possibly in biological applications (Coburn & Taylor, 1982).
Biological Evaluation and Potential Therapeutic Uses
Compounds derived from 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, a closely related chemical structure, have been synthesized and evaluated for their biological activities. Notably, these derivatives have been investigated for their potential as antidepressant agents through the modulation of serotonin receptors and phosphodiesterase inhibitors. Such studies highlight the therapeutic promise of this chemical class in addressing mental health disorders (Zagórska et al., 2016).
Anticancer and Antiproliferative Activities
Derivatives of imidazo[2,1-f]purine-2,4-dione have also been designed, synthesized, and evaluated for their anticancer activity. The exploration of these compounds' effects on cancer cell lines underscores the ongoing interest in leveraging their biological activities for potential cancer therapies (Zagórska et al., 2021).
Antimycobacterial Activity
The synthesis of imidazole derivatives, which share structural motifs with the target compound, has been explored for antimycobacterial activity. This suggests a potential application in developing treatments against mycobacterial infections, indicating the broad spectrum of biological activities possessed by compounds within this chemical class (Miranda & Gundersen, 2009).
Properties
IUPAC Name |
6-cyclopentyl-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16-17(2)29-20-21(25-23(29)28(16)19-13-7-8-14-19)26(3)24(31)27(22(20)30)15-9-12-18-10-5-4-6-11-18/h4-6,9-12,19H,7-8,13-15H2,1-3H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNDPVGYHHAWDT-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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